N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide
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Overview
Description
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors. One common method is the aza-Michael addition, where azetidine reacts with a sulfonamide compound under basic conditions to form the desired product . Another method involves the coupling of azetidine derivatives with sulfonamide compounds using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with biological activity.
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA).
3-(3-Trifluoromethyl)-1H-pyrazole: A heterocyclic compound with similar structural features.
Uniqueness
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to its combination of the azetidine ring and the sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClN2O3S |
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Molecular Weight |
276.74 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-16-10-3-2-8(4-9(10)11)17(14,15)13-7-5-12-6-7/h2-4,7,12-13H,5-6H2,1H3 |
InChI Key |
BHLWUNKWHAURIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CNC2)Cl |
Origin of Product |
United States |
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